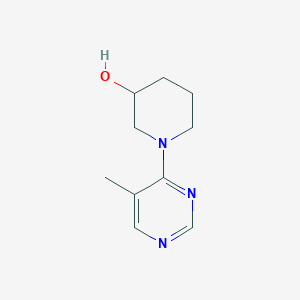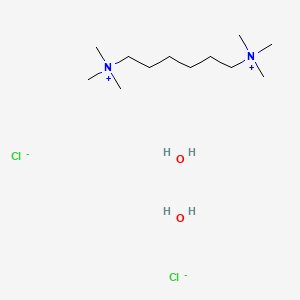
Hexamethonium chloride dihydrate
Descripción general
Descripción
Hexamethonium chloride dihydrate is a type of organic compound known as a quaternary ammonium compound . It is used in the treatment of high blood pressure and heart disease . It is a non-depolarising ganglionic blocker, a neuronal nicotinic (nAChR) receptor antagonist that acts in autonomic ganglia .
Molecular Structure Analysis
The molecular formula of Hexamethonium chloride dihydrate is C12H32N2O2 . Its molecular weight is 236.40 g/mol . The IUPAC name is trimethyl [6-(trimethylazaniumyl)hexyl]azanium dihydroxide .Physical And Chemical Properties Analysis
Hexamethonium chloride dihydrate is a solid substance . It is soluble in water and ethanol . Its melting point is 292°C .Aplicaciones Científicas De Investigación
Medical Applications in Hypertension and Surgery : Hexamethonium chloride has been widely used in the treatment of hypertension and in surgery. It acts by blocking both the sympathetic and parasympathetic ganglia, which helps in reducing vasoconstriction and autonomic tone. This property makes it useful in surgeries, especially extensive operations, to diminish bleeding (Bruce, 1955).
Study on Physical Properties : Research on hexamethonium chloride dihydrate shows an endothermic transition at 36.81°C. This finding correlates with the temperatures observed by IR spectra and equilibrium dissociation vapor pressure studies, indicating a transition between different types of hydrogen bonding (Snider & Harmon, 1994).
Infrared and Thermodynamic Study of Hexamethonium Hydrates : A study on the solid hydrates of hexamethonium chloride showed a change in IR spectrum above 40°C, indicating a transition in hydrogen bonding. This study provides insights into the molecular interactions in hexamethonium hydrates (Harmon, Brooks, & Keefer, 1994).
Use in Hypertension Treatment and Blood Pressure Regulation : Hexamethonium has been used for controlling hypertension. Studies have shown its effectiveness in maintaining blood pressure at reasonable levels in a significant portion of patients with severe hypertension (Schroeder, Morrow, & Perry, 1953).
Effects on Renal Blood Flow and Urine Production : Hexamethonium chloride's effects on renal blood flow and urine production have been examined, revealing its influence on the renal system (Wakim, 1955).
Impact on the Ciliary and Contractile Systems of Ciliates : The effects of hexamethonium chloride on the ciliary and myonemal systems of Spirostomum, a type of ciliate, was investigated, showing that it caused immobilization of cilia but also severe cell damage (Jones & Jahn, 1965).
Mecanismo De Acción
Safety and Hazards
Hexamethonium chloride dihydrate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2ClH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDLRYUQFUBIHD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethonium chloride dihydrate | |
CAS RN |
16986-49-5 | |
| Record name | Hexamethonium chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAMETHONIUM CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0FYL38MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



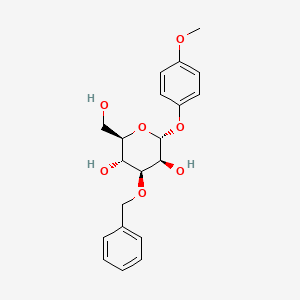
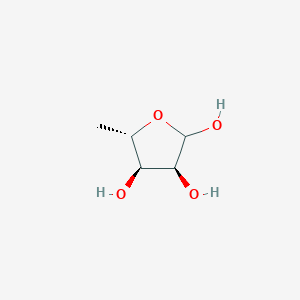
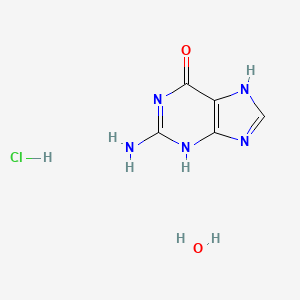
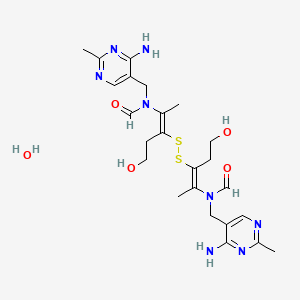
![3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8003614.png)
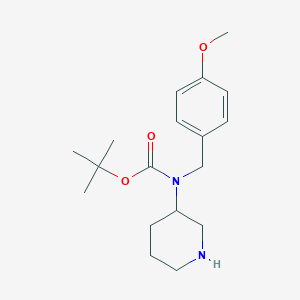
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8003630.png)
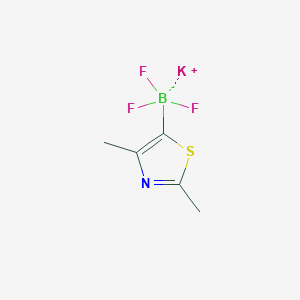
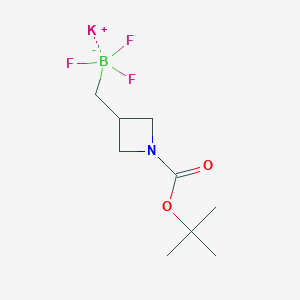
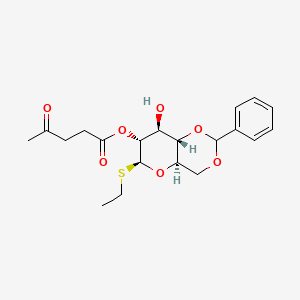

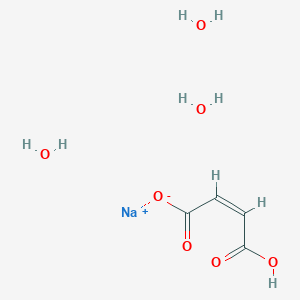
![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);hydrate](/img/structure/B8003696.png)
